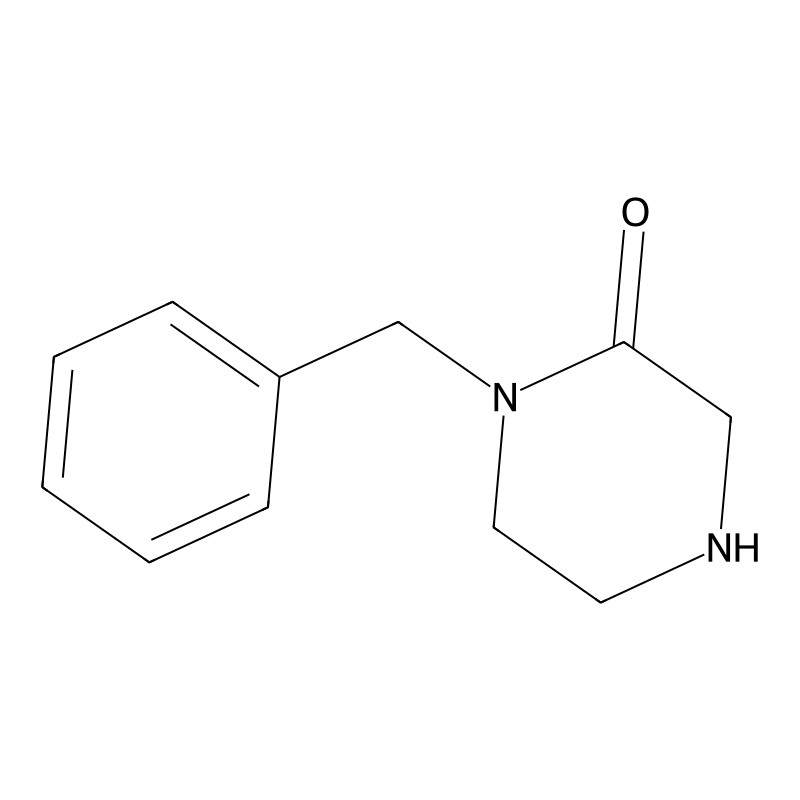

1-Benzylpiperazin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzylpiperazin-2-one (CAS: 59702-21-5) is a structurally rigid, N-protected heterocyclic building block widely procured for the synthesis of complex peptidomimetics, 3-substituted piperazines, and active pharmaceutical ingredients (APIs) [1]. Featuring a benzyl protecting group at the N1 (amide) position and a free secondary amine at the N4 position, this compound provides a highly differentiated reactivity profile compared to simple piperazines[2]. The C2 carbonyl group significantly reduces the basicity of the adjacent N1 nitrogen while activating the C3 position for targeted functionalization, such as oxidation to nitrones [1]. For industrial and laboratory buyers, its primary value lies in its thermal stability under harsh coupling conditions and its ability to prevent unwanted N1-alkylation during multi-step syntheses [3].

References

- [1] Bernotas, R., & Adams, G. (1996). Synthesis of a 1-benzylpiperazin-2-one nitrone and its reaction with alkynes and alkenes. Tetrahedron Letters, 37(41), 7339-7342.

- [2] Nonat, A., et al. (2009). Lanthanide Complexes of Triethylenetetramine Tetra-, Penta-, and Hexaacetamide Ligands as Paramagnetic Chemical Exchange-Dependent Saturation Transfer Contrast Agents for Magnetic Resonance Imaging. Inorganic Chemistry, 48(14), 6461-6476.

- [3] WO2017011776A1. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. World Intellectual Property Organization.

Attempting to substitute 1-benzylpiperazin-2-one with unprotected piperazin-2-one results in poor regioselectivity during electrophilic substitutions, as the presence of two reactive nitrogen centers inevitably leads to complex product mixtures and unwanted N1-alkylation [1]. Conversely, substituting with 1-benzylpiperazine—which lacks the C2 carbonyl—eliminates the amide character of the N1 nitrogen and removes the activation of the adjacent C3 methylene protons [2]. This missing carbonyl activation completely prevents the formation of stable nitrone intermediates required for downstream [3+2] cycloadditions [1]. Furthermore, under high-temperature microwave coupling conditions (e.g., 150 °C), unprotected or non-carbonyl-containing analogs exhibit higher rates of degradation and off-target reactivity, making 1-benzylpiperazin-2-one the mandatory precursor for regioselective functionalization [3].

References

- [1] Bernotas, R., & Adams, G. (1996). Synthesis of a 1-benzylpiperazin-2-one nitrone and its reaction with alkynes and alkenes. Tetrahedron Letters, 37(41), 7339-7342.

- [2] Nonat, A., et al. (2009). Lanthanide Complexes of Triethylenetetramine Tetra-, Penta-, and Hexaacetamide Ligands as Paramagnetic Chemical Exchange-Dependent Saturation Transfer Contrast Agents for Magnetic Resonance Imaging. Inorganic Chemistry, 48(14), 6461-6476.

- [3] WO2017011776A1. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. World Intellectual Property Organization.

Regioselective Nitrone Formation for [3+2] Cycloadditions

1-Benzylpiperazin-2-one can be selectively oxidized to form a highly stable nitrone intermediate, which readily undergoes [3+2] cycloadditions with alkenes and alkynes to yield exo-type cycloadducts (Δ4-isoxazolines and isoxazolidines) [1]. When compared to unprotected piperazin-2-one baselines, which fail to form stable, isolable nitrones due to competing oxidation and polymerization pathways, the N1-benzyl protected compound allows for the high-yield reductive opening of these adducts into 3-substituted piperazin-2-ones and 1,3-amino alcohols [1].

| Evidence Dimension | Nitrone intermediate stability and cycloaddition viability |

| Target Compound Data | Forms stable nitrone enabling high-diastereoselectivity (exo-predominant) [3+2] cycloadditions |

| Comparator Or Baseline | Unprotected piperazin-2-one (fails to form stable nitrone, preventing controlled cycloaddition) |

| Quantified Difference | Enables exclusive C3-functionalization via cycloaddition, avoiding N1-side reactions |

| Conditions | Oxidation to nitrone followed by reaction with alkenes/alkynes |

This makes the compound an essential, non-substitutable precursor for buyers synthesizing stereospecific 3-substituted piperazines and complex peptidomimetics.

Thermodynamic Stability and Resistance to Ring Opening

During the synthesis of highly substituted polyamine ligands, 1-benzylpiperazin-2-one demonstrates exceptional thermodynamic stability as a structural motif. When N,N'-dibenzylethylenediamine is reacted with reactive esters (e.g., ethyl aminoacetates), the formation of the 1-benzylpiperazin-2-one ring is so thermodynamically favored that it outcompetes linear chain elongation, becoming the dominant product[1]. Compared to linear triethylenetetramine derivatives, which are prone to degradation or unwanted cross-linking under similar alkylation conditions, the 1-benzylpiperazin-2-one core acts as a highly stable thermodynamic sink[1].

| Evidence Dimension | Spontaneous cyclization and structural retention |

| Target Compound Data | Forms as a stable, dominant cyclic product resisting further unwanted degradation |

| Comparator Or Baseline | Linear triethylenetetramine derivatives (yield impure products and low yields due to instability) |

| Quantified Difference | Provides a robust, non-degrading cyclic scaffold under reactive ester alkylation conditions |

| Conditions | Alkylation of diamines with reactive esters at room temperature |

Buyers designing complex macrocycles or multidentate ligands must procure this specific scaffold to ensure structural integrity during aggressive downstream coupling.

Thermal Processability in High-Temperature Microwave Coupling

In the synthesis of substituted pyrazolo[1,5-a]pyridine RET kinase inhibitors, 1-benzylpiperazin-2-one demonstrates excellent thermal processability. It successfully undergoes direct C18 reverse-phase purified coupling under microwave irradiation at 150 °C for 4 hours, achieving a 54% yield of the target complex API [1]. Comparators such as unprotected or less rigid aliphatic diamines typically exhibit significant thermal degradation or require lower-temperature, multi-step protection/deprotection sequences to survive similar base-catalyzed (K2CO3) coupling environments [1].

| Evidence Dimension | Target API yield under high-temperature microwave conditions |

| Target Compound Data | 54% yield of cross-coupled RET kinase inhibitor |

| Comparator Or Baseline | Standard aliphatic diamines (require lower temperatures or extra protection steps) |

| Quantified Difference | Survives 150 °C microwave irradiation for 4h without core degradation |

| Conditions | Microwave irradiation, K2CO3, 150 °C, 4 hours |

Allows industrial chemists to utilize high-throughput, high-temperature microwave synthesis protocols without losing the precursor to thermal decomposition.

Stereoselective Synthesis of 3-Substituted Piperazines

Due to its ability to form a stable nitrone intermediate, 1-benzylpiperazin-2-one is the preferred starting material for synthesizing 3-substituted piperazin-2-ones and 1,3-amino alcohols via[3+2] cycloadditions. This pathway is heavily utilized in the development of novel peptidomimetics and conformationally restricted drug scaffolds [1].

High-Throughput API Manufacturing via Microwave Coupling

The compound's thermal stability at 150 °C makes it an ideal N-protected building block for the rapid synthesis of complex kinase inhibitors, such as pyrazolo[1,5-a]pyridine RET kinase inhibitors. It allows for direct base-catalyzed coupling without the need for intermediate cooling or additional transient protecting groups [3].

Development of Rigid Polyamine Ligands for MRI Contrast Agents

Because the 1-benzylpiperazin-2-one ring is a thermodynamically favored, stable structure, it is utilized as a reliable core motif in the design of highly substituted polyamine ligands (e.g., modified ttham derivatives) used in lanthanide-based chemical exchange-dependent saturation transfer (CEST) contrast agents[2].

References

- [1] Bernotas, R., & Adams, G. (1996). Synthesis of a 1-benzylpiperazin-2-one nitrone and its reaction with alkynes and alkenes. Tetrahedron Letters, 37(41), 7339-7342.

- [2] Nonat, A., et al. (2009). Lanthanide Complexes of Triethylenetetramine Tetra-, Penta-, and Hexaacetamide Ligands as Paramagnetic Chemical Exchange-Dependent Saturation Transfer Contrast Agents for Magnetic Resonance Imaging. Inorganic Chemistry, 48(14), 6461-6476.

- [3] WO2017011776A1. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. World Intellectual Property Organization.